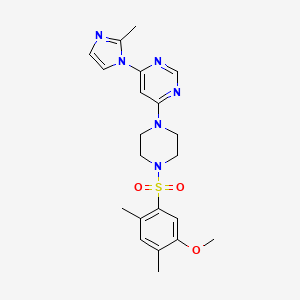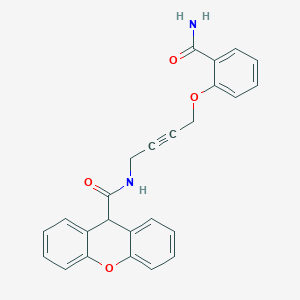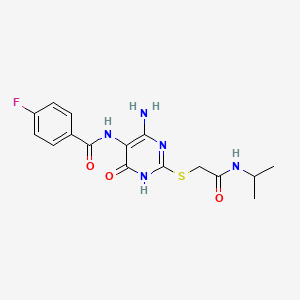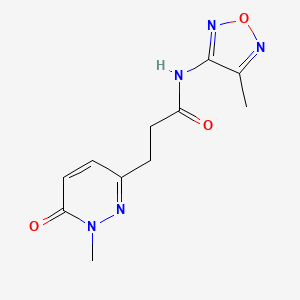![molecular formula C26H27N3O4S2 B2488165 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 391876-60-1](/img/structure/B2488165.png)
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a small molecule with the chemical formula C23H20N2O5S . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a sulfonyl group, a benzamido group, and a carboxamide group . The average molecular weight is 436.48, and the monoisotopic weight is 436.10929245 .科学的研究の応用
Cancer Research
This compound has shown potential as a selective inhibitor of aldo-keto reductase AKR1C3, an enzyme implicated in the progression of certain cancers, including breast and prostate cancer . By inhibiting AKR1C3, the compound may help in reducing the proliferation of cancer cells, making it a promising candidate for anti-cancer therapies.
Antifungal Agents
Research has indicated that derivatives of this compound exhibit significant antifungal activity. Specifically, 2-aryl-3,4-dihydroisoquinolin-2-iums, which are structurally related, have been designed and synthesized as potential antifungal agents . These compounds have demonstrated moderate to significant inhibitory activities against various phytopathogenic fungi, suggesting their use in agricultural and pharmaceutical antifungal applications.
Neuroprotective Agents
The structural components of this compound, particularly the tetrahydroisoquinoline moiety, are of interest in neuroprotection. Compounds containing this moiety have been studied for their potential to protect neurons from oxidative stress and neurodegenerative conditions. This makes the compound a candidate for research into treatments for diseases such as Parkinson’s and Alzheimer’s .
Enzyme Inhibition Studies
This compound’s ability to inhibit specific enzymes, such as AKR1C3, makes it valuable for studying enzyme inhibition mechanisms. Understanding how this compound interacts with enzymes can provide insights into designing more effective inhibitors for therapeutic use .
Pharmacokinetic Studies
Given its complex structure, this compound can be used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Such studies are crucial for developing new drugs, as they help determine the compound’s efficacy and safety profile.
These applications highlight the compound’s versatility and potential in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
X-MOL Chin. J. Org. Chem. MDPI : General knowledge on anti-inflammatory properties of sulfonyl and benzamido groups. : General knowledge on pharmacokinetic studies.
特性
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S2/c1-16-6-11-21-22(14-16)34-26(23(21)24(27)30)28-25(31)18-7-9-20(10-8-18)35(32,33)29-13-12-17-4-2-3-5-19(17)15-29/h2-5,7-10,16H,6,11-15H2,1H3,(H2,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBMYCHVRUDESO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2488086.png)

![N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B2488093.png)



![2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2488099.png)
![2,5-Dimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzenesulfonamide](/img/structure/B2488102.png)

![4-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyrimidin-6-one](/img/structure/B2488104.png)
